

DETD-35: A Sesquiterpene Lactone Derivative Targeting Key Oncogenic Pathways

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Compound of Interest

Compound Name: DETD-35
Cat. No.: B15615494

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Abstract

DETD-35, a semi-synthetic derivative of the natural sesquiterpene lactone deoxyelephantopin (DET), has emerged as a promising anti-cancer agent with potent activity against aggressive malignancies, including BRAF-mutant melanoma and triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the core mechanisms of action of **DETD-35**, focusing on its ability to induce multiple forms of programmed cell death and inhibit critical cell survival pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the evaluation of **DETD-35**'s biological effects, and presents visual representations of the signaling pathways it modulates.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities. **DETD-35** is a novel ester derivative of deoxyelephantopin, a sesquiterpene dilactone isolated from *Elephantopus scaber*.^[1] Preclinical studies have demonstrated that **DETD-35** exhibits superior anti-cancer activity compared to its parent compound, DET, with a notable ability to overcome acquired resistance to targeted therapies such as vemurafenib in melanoma.^[2] The primary mechanisms underlying the anti-neoplastic effects of **DETD-35** involve the induction of oxidative stress, leading to apoptosis and ferroptosis, and the suppression of the RAF/MEK/ERK signaling cascade.^{[2][3]}

Core Mechanisms of Action

DETD-35 exerts its anti-cancer effects through a multi-pronged approach, primarily by:

- **Inducing Apoptosis:** **DETD-35** triggers the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. This leads to mitochondrial dysfunction and the activation of caspases, ultimately resulting in programmed cell death.
- **Inducing Ferroptosis:** **DETD-35** is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.^[2] This is achieved through the direct inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid hydroperoxides.^[2]
- **Inhibiting the RAF/MEK/ERK Signaling Pathway:** This pathway is a critical driver of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers, including melanoma. **DETD-35** has been shown to suppress the phosphorylation of key components of this cascade, thereby inhibiting downstream signaling.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of **DETD-35** against various cancer cell lines.

Table 1: IC50 Values of **DETD-35** in Melanoma Cell Lines

Cell Line	Description	IC50 (μM)	Reference
A375	BRAF V600E mutant melanoma	2.5	^[2]
A375-R	Vemurafenib-resistant A375	3.0	^[2]

Table 2: IC50 Values of **DETD-35** in Breast Cancer Cell Lines

Cell Line	Description	IC50 (μM)	Reference
MDA-MB-231	Triple-Negative Breast Cancer	~3	[4]
MCF-7	Estrogen Receptor-Positive	>10	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **DETD-35**.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of **DETD-35** on cancer cells.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5×10^3 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **DETD-35** (e.g., 0.1, 1, 5, 10, 25 μM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
- **MTT Incubation:** After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

This protocol is used to assess the effect of **DETD-35** on the expression of proteins involved in apoptosis.

- **Cell Lysis:** Treat cells with **DETD-35** at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and PARP overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

In Vivo Xenograft Model

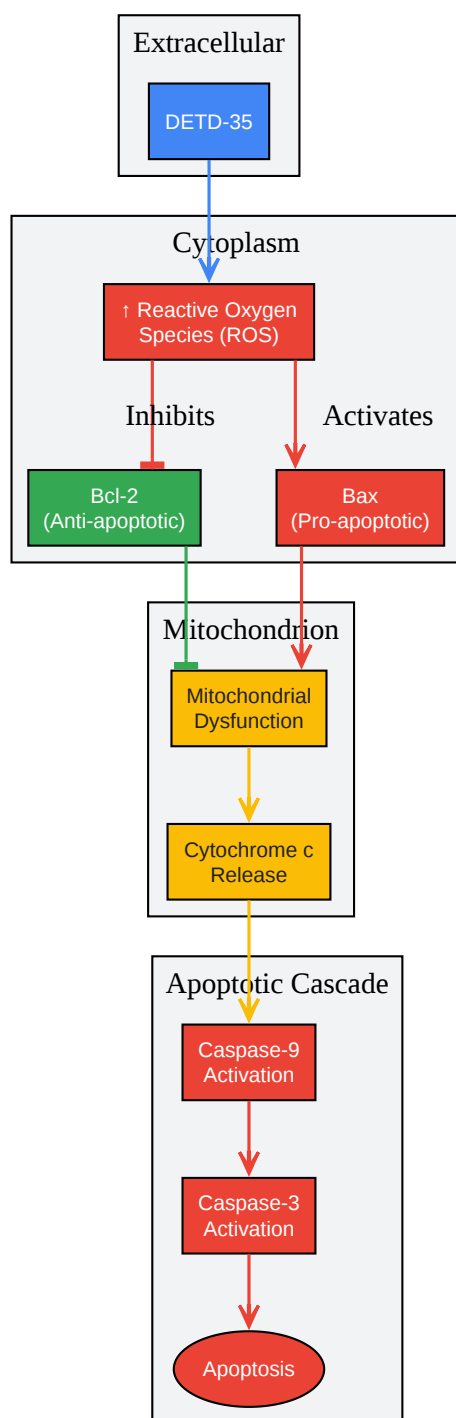
This protocol describes the evaluation of the anti-tumor efficacy of **DETD-35** in a mouse model.

- **Cell Implantation:** Subcutaneously inject 5×10^6 A375 melanoma cells into the flank of athymic nude mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
- **Treatment:** Randomize the mice into treatment and control groups. Administer **DETD-35** (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection every other day.

- Tumor Measurement: Measure the tumor volume and body weight every two days using calipers.
- Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

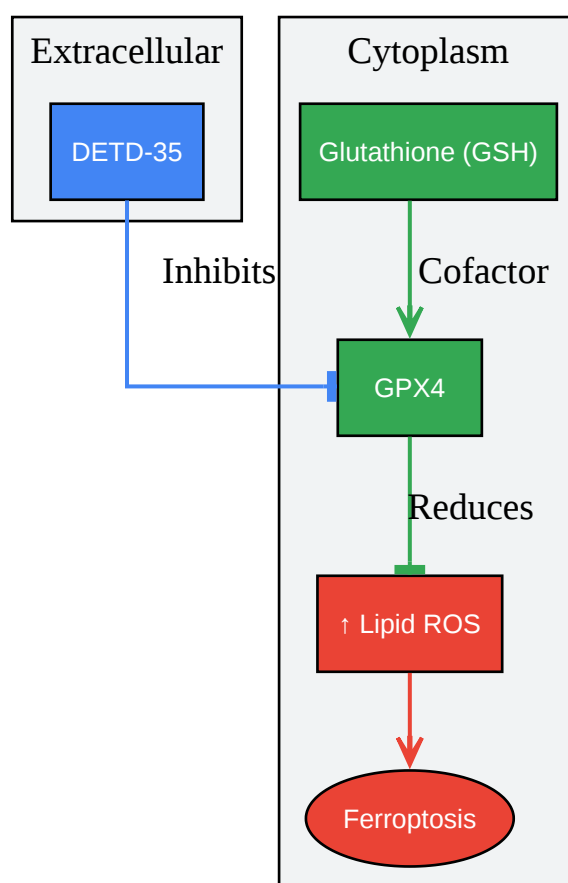
Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **DETD-35**.



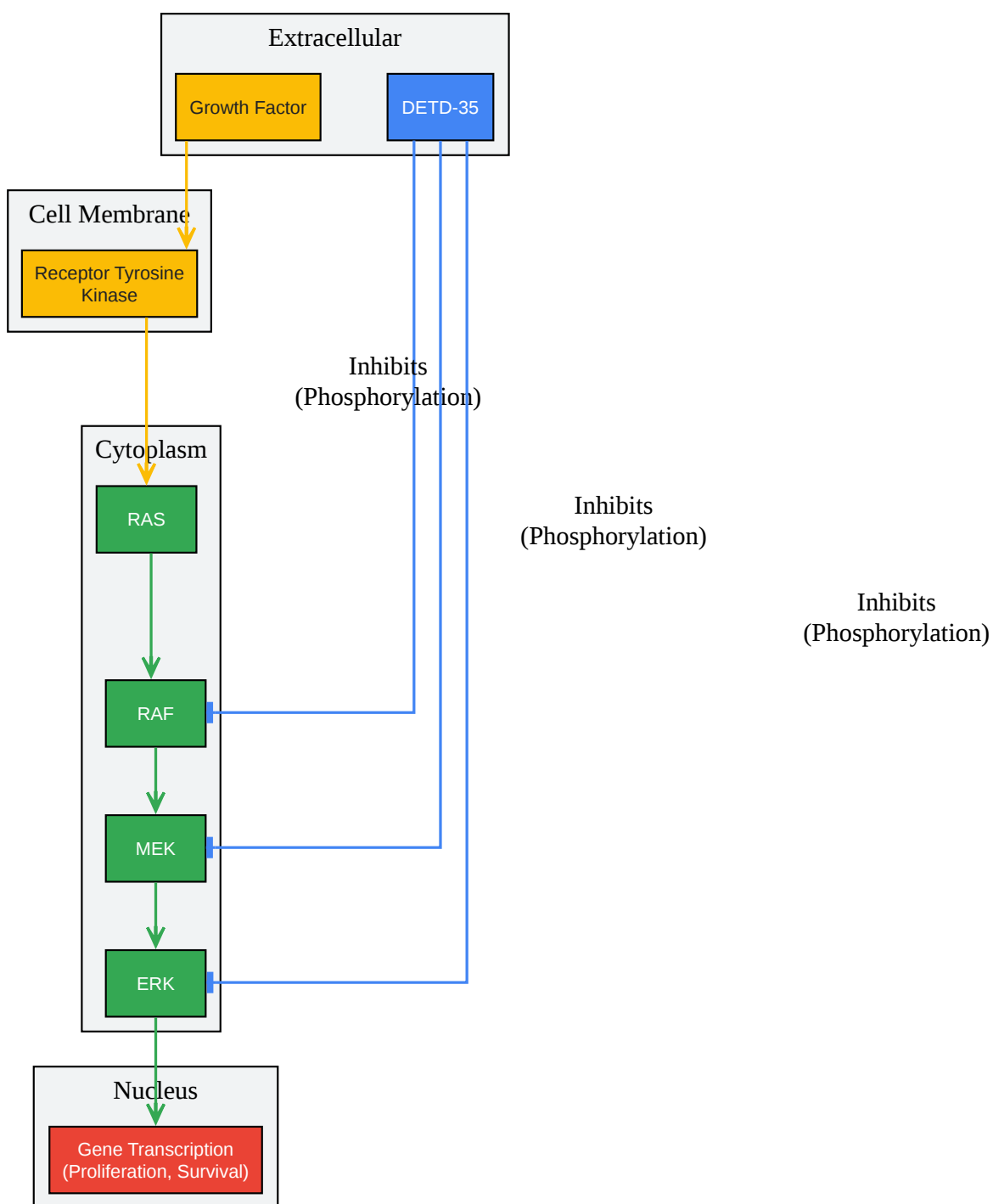
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Fig. 1: DETD-35 Induced Apoptotic Pathway.



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Fig. 2: DETD-35 Induced Ferroptosis Pathway.



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Fig. 3: Inhibition of RAF/MEK/ERK Pathway by **DETD-35**.

Conclusion

DETD-35 is a promising sesquiterpene lactone derivative with a well-defined multi-modal mechanism of action against cancer cells. Its ability to induce both apoptosis and ferroptosis, coupled with the inhibition of the RAF/MEK/ERK signaling pathway, makes it a strong candidate for further preclinical and clinical development, particularly for cancers that are resistant to conventional therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this novel anti-cancer agent.

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